2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide
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Overview
Description
The compound “2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide” is a chemical compound with the molecular formula C16H18N4O2S . It has an average mass of 330.405 Da and a monoisotopic mass of 330.115051 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzyl group, a 2-oxo-1,2-dihydro-3-pyridinyl group, a carbonyl group, a methyl group, a hydrazine group, and a carbothioamide group .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3. It has a molar refractivity of 91.7±0.3 cm3. It has 6 H bond acceptors, 3 H bond donors, and 7 freely rotating bonds. Its polar surface area is 106 Å2, and it has a molar volume of 252.6±3.0 cm3 .Scientific Research Applications
Synthetic Chemistry Applications
This compound and its derivatives have been central to the synthesis of various heterocyclic compounds and coordination complexes, exhibiting potential for applications in dendrimer synthesis and as ligands in coordination chemistry. For instance, Darehkordi and Ghazi (2013) highlighted the synthesis of hydrazine and carbothioamide derivatives as precursors for a variety of heterocyclic compounds important for dendrimer synthesis (Darehkordi & Ghazi, 2013). Similarly, Chiriac and Codreanu (2022) discussed the potential of related compounds as coordinating agents for constructing coordination compounds with useful properties (Chiriac & Codreanu, 2022).
Coordination Chemistry and Anticancer Research
Compounds structurally related to the given chemical have been used to form coordination compounds with metals such as copper and nickel. Pakhontsu et al. (2014) reported that these complexes exhibited in vitro inhibitory effects against myeloid human leukemia HL-60 cancer cells, suggesting potential therapeutic applications (Pakhontsu et al., 2014).
Molecular Biology and Drug Design
The interaction of these compounds with biological macromolecules like DNA and proteins has been a subject of interest. Muralisankar et al. (2016) investigated copper(II)/nickel(II) complexes of a similar thiosemicarbazone derivative for DNA/protein binding, DNA cleavage, and cytotoxicity against lung cancer cell lines, highlighting their potential as anticancer agents (Muralisankar et al., 2016).
Antimicrobial and Antioxidant Research
The antimicrobial and antioxidant properties of thiosemicarbazone derivatives have also been explored. Bărbuceanu et al. (2014) synthesized new compounds from hydrazinecarbothioamide showing excellent antioxidant activity, indicating their potential in combating oxidative stress-related diseases (Bărbuceanu et al., 2014).
Materials Science and Sensing Applications
In materials science, compounds with hydrazinecarbothioamide structures have been utilized in the development of optical probes for metal ions. Shi et al. (2016) developed a hydrazinecarbothioamide-derived probe for selective detection of Hg2+ and Ag+, demonstrating the utility of these compounds in environmental monitoring and chemical sensing (Shi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biological processes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent bonds, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to exert anti-inflammatory, antioxidant, and anti-proliferative effects .
Properties
IUPAC Name |
1-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-16-15(22)18-17-13(20)12-8-5-9-19(14(12)21)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,20)(H2,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIVQQUSZZISHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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